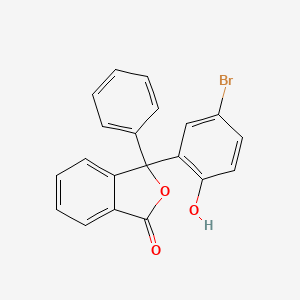![molecular formula C47H57O2P B12912250 Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)
Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure includes bulky tert-butyl and isopropyl groups, which contribute to its steric properties and influence its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent. The process often requires the use of strong bases and specific solvents to facilitate the formation of the desired phosphine compound. The reaction conditions, such as temperature and time, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, more efficient mixing, and precise control of reaction parameters to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes reactions typical of phosphine ligands. These include:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound acts as a ligand, coordinating with metal centers in catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for coordination reactions. The conditions often involve inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific process. For example, oxidation reactions yield phosphine oxides, while coordination reactions result in metal-phosphine complexes .
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is used extensively in scientific research, particularly in the field of catalysis. Its applications include:
Biology: Potential use in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Research into its role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism by which di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. The bulky substituents on the phosphine ligand influence the steric environment around the metal center, affecting the reactivity and selectivity of the catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl: Another phosphine ligand with similar steric properties.
Di-tert-butyl(3,6-dimethoxy-2-(2,4,6-triisopropylphenyl)phenyl)phosphane: Shares structural similarities and is used in similar catalytic applications.
2,6-Di-tert-butyl-4-methylphenol: Although not a phosphine, it is structurally related and used as an antioxidant.
Uniqueness
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which make it particularly effective in certain catalytic processes. Its ability to stabilize metal centers and influence reaction pathways sets it apart from other ligands .
Eigenschaften
Molekularformel |
C47H57O2P |
|---|---|
Molekulargewicht |
684.9 g/mol |
IUPAC-Name |
ditert-butyl-[2-[2,6-di(propan-2-yl)-4-tritylphenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C47H57O2P/c1-32(2)38-30-37(47(34-22-16-13-17-23-34,35-24-18-14-19-25-35)36-26-20-15-21-27-36)31-39(33(3)4)42(38)43-40(48-11)28-29-41(49-12)44(43)50(45(5,6)7)46(8,9)10/h13-33H,1-12H3 |
InChI-Schlüssel |
YVFOUASIKZVODO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol](/img/structure/B12912172.png)

![Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12912190.png)

![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)

![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)



![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)
